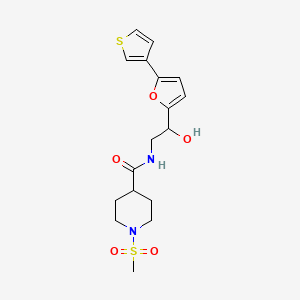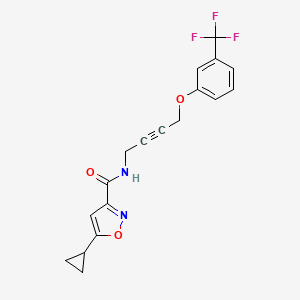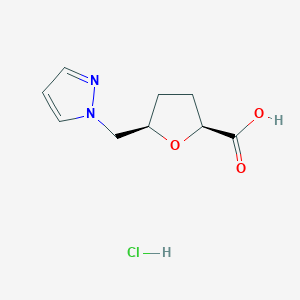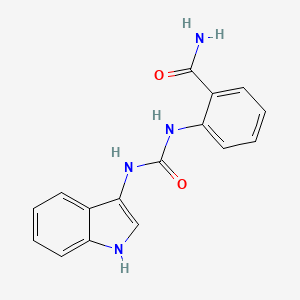
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as Furan-U, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Furan-U is a urea derivative with a furan-pyrazole structure, and it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood, but it has been suggested that it acts by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is its wide range of biological activities, making it a promising candidate for the development of new drugs. This compound has also been shown to have low toxicity, making it a suitable compound for further pharmacological studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea. One of the potential applications of this compound is in the treatment of cancer, where it could be used as a single agent or in combination with other drugs. Furthermore, this compound could be developed as a potential anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The synthesis method of this compound has been optimized to obtain a pure and stable form suitable for further biological and pharmacological studies. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 4-(furan-3-yl)-1H-pyrazole-1-carboxylic acid followed by the addition of ethylenediamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain a high yield of the desired product. The synthesis method has been optimized to obtain this compound in a pure and stable form suitable for further biological and pharmacological studies.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-16-3-1-13(2-4-16)9-20-17(23)19-6-7-22-11-15(10-21-22)14-5-8-24-12-14/h1-5,8,10-12H,6-7,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQCQCPLNWDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)
![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2457607.png)






![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)
![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)


